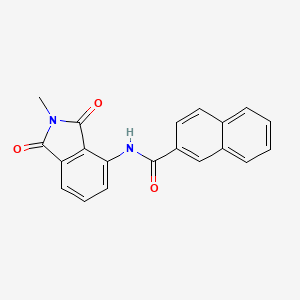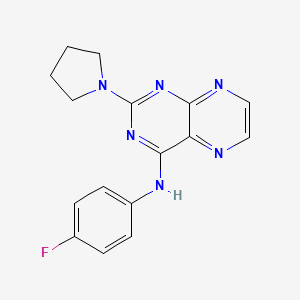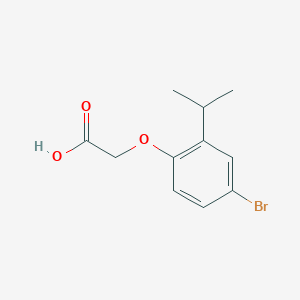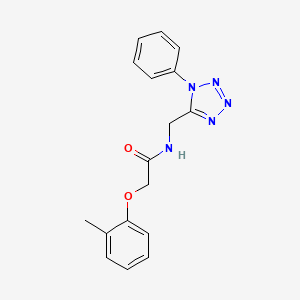
1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex urea derivatives often involves the coupling of an isocyanate with an amine. For compounds similar to 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea, methods may include the reaction of fluorophenyl and pyrrolidinyl-triazine precursors with appropriate urea-forming reagents. Studies have explored the synthesis of related compounds by modifying key functional groups to enhance biological activity and reduce toxicity (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of a fluorophenyl group can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing cell membrane permeability. The triazine ring, a common motif in medicinal chemistry, offers multiple sites for further functionalization and interaction with biological targets. Structural analyses, including X-ray crystallography and NMR spectroscopy, are essential for confirming the configuration of these complex molecules and understanding their conformational preferences (Sañudo et al., 2006).
Chemical Reactions and Properties
Compounds like this compound can participate in various chemical reactions, reflecting their reactive functional groups. The urea linkage is amenable to hydrolysis under acidic or basic conditions, while the fluorophenyl and methoxy-triazine portions can undergo electrophilic substitution reactions. These chemical properties are significant for modifying the compound for specific biological targets or improving its pharmacokinetic properties (Julio Caballero et al., 2011).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and stability, are vital for its development as a therapeutic agent. The structural elements of this compound suggest moderate solubility in organic solvents and potential stability issues under specific conditions, such as exposure to light or moisture. These aspects are crucial for formulation and storage considerations (P. Huang et al., 2021).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, pKa, and partition coefficient (logP), provides insights into the compound's behavior in biological systems. The balance between hydrophobic and hydrophilic elements in the molecule affects its distribution within the body and its interaction with biological targets. Computational and experimental methods are employed to predict these properties and guide the optimization of the compound for increased efficacy and reduced off-target effects (Zecheng Chen et al., 2010).
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to "1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea" have shown promising anticancer effects. For instance, alkylurea derivatives exhibited potent antiproliferative activities against several human cancer cell lines, with notable inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Kinase Inhibition
The modification of similar molecules has led to the development of potent PI3 kinase inhibitors, as demonstrated by the stereoselective synthesis and evaluation of active metabolites. These compounds play a critical role in cancer therapy by targeting the PI3K signaling pathway, indicating their importance in the design of new therapeutic agents (Zecheng Chen et al., 2010).
Docking and QSAR Studies
Docking and quantitative structure-activity relationship (QSAR) studies of related compounds have provided insights into molecular features contributing to high inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. This research aids in the design of more effective kinase inhibitors by understanding the interactions and conformations favorable for inhibition (Julio Caballero et al., 2011).
Serotonin Receptor Agonists and Antagonists
Compounds with structural similarities have been explored for their potential as serotonin receptor agonists and antagonists, indicating their applicability in studying neurological disorders and potentially treating conditions like depression and anxiety. This includes the investigation of specific receptor subtypes such as 5-HT2C, contributing to our understanding of serotonergic neurotransmission (M. Millan et al., 1997).
Radioligands for PET Imaging
Research has also extended to the development of radioligands based on similar chemical structures for positron emission tomography (PET) imaging. These compounds facilitate the study of receptor dynamics in vivo, offering valuable tools for diagnosing and understanding the progression of neurological diseases (A. Plenevaux et al., 2000).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O2/c1-25-16-21-13(20-14(22-16)23-8-4-5-9-23)10-18-15(24)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8-10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMFAAHCSTZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)



![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)
![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)


![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)